molecular formula C16H16O B14156722 1-(2-Methylbiphenyl-3-yl)propan-1-one CAS No. 5410-12-8

1-(2-Methylbiphenyl-3-yl)propan-1-one

Katalognummer: B14156722
CAS-Nummer: 5410-12-8
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: BUFFAJJFRQFFOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylbiphenyl-3-yl)propan-1-one is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where a propanone group is attached to the 3-position of the 2-methylbiphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Methylbiphenyl-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbiphenyl with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylbiphenyl-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylbiphenyl-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methylbiphenyl-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Phenylpropan-2-one: Similar structure but lacks the biphenyl moiety.

    2-Methyl-1-phenylpropan-1-one: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness: 1-(2-Methylbiphenyl-3-yl)propan-1-one is unique due to the presence of both a biphenyl ring and a propanone group, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

5410-12-8

Molekularformel

C16H16O

Molekulargewicht

224.30 g/mol

IUPAC-Name

1-(2-methyl-3-phenylphenyl)propan-1-one

InChI

InChI=1S/C16H16O/c1-3-16(17)15-11-7-10-14(12(15)2)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3

InChI-Schlüssel

BUFFAJJFRQFFOW-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=CC(=C1C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.